Barnidipine hydrochloride is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is recognized for its long-lasting effects and selectivity, making it a valuable therapeutic agent in managing high blood pressure. The compound exhibits optical isomerism due to the presence of two chiral centers, leading to four possible isomers. Among these, the (S,S) isomer is noted for being the most potent and longest-acting variant .
Barnidipine hydrochloride is classified as a calcium channel blocker under the pharmacological category of antihypertensive agents. Its chemical structure allows it to effectively inhibit calcium influx into vascular smooth muscle and cardiac muscle cells, thereby promoting vasodilation and reducing blood pressure. The compound is synthesized from various precursors through multi-step chemical reactions that involve chiral resolution techniques to isolate the desired isomer .
The synthesis of barnidipine hydrochloride typically involves several key steps:
The molecular structure of barnidipine hydrochloride can be represented as follows:
Structure of Barnidipine Hydrochloride
The stereochemistry is critical for its activity; the (S,S) configuration enhances its binding affinity to calcium channels compared to other isomers .
Barnidipine hydrochloride can participate in various chemical reactions:
Barnidipine hydrochloride exerts its antihypertensive effects primarily through the inhibition of voltage-gated calcium channels in vascular smooth muscle cells. By blocking these channels, barnidipine reduces intracellular calcium levels, leading to relaxation of smooth muscle and subsequent vasodilation.
Clinical studies have shown that barnidipine effectively lowers blood pressure over extended periods without significant reflex tachycardia, a common side effect associated with other calcium channel blockers .
Barnidipine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Barnidipine hydrochloride is primarily used as an antihypertensive medication. Its applications include:
Barnidipine hydrochloride (C₂₇H₃₀ClN₃O₆; molecular weight 528.00 g/mol) is a dihydropyridine (DHP) calcium channel blocker distinguished by its complex chiral architecture [1]. The molecule contains two stereogenic centers, generating four potential enantiomers. The pharmacologically active component is exclusively the (3'S,4S)-enantiomer, which demonstrates superior potency and extended duration of action compared to other stereoisomers [1] [9]. This stereospecific configuration is critical for its high-affinity binding to L-type calcium channels in vascular smooth muscle, with a reported binding affinity (Ki) of 0.21 nmol/L against [³H]nitrendipine sites [6].
The molecular structure integrates a 1,4-dihydropyridine core substituted at C4 with a 3-nitrophenyl ring, which is essential for redox modulation. The C3 and C5 positions are esterified with methyl ester and (3'S)-1-benzylpyrrolidin-3-yl ester groups, respectively, creating an asymmetric ester environment [1] [4]. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the S-configuration at C3' of the pyrrolidine ring and the S-configuration at C4 of the dihydropyridine ring optimize spatial orientation for target engagement [4] [9]. This stereochemical precision results in enhanced vascular selectivity and absence of reflex tachycardia, distinguishing it from racemic DHP analogs [1].
Table 1: Atomic and Stereochemical Properties of Barnidipine Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₂₇H₃₀ClN₃O₆ |
CAS Registry Number | 104757-53-1 |
Chiral Centers | C4 (dihydropyridine), C3' (pyrrolidine) |
Active Enantiomer | (3'S,4S)-isomer |
Absolute Configuration | (3S,4S)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride |
Binding Affinity (Ki) | 0.21 nmol/L (L-type Ca²⁺ channels) |
The industrial synthesis of barnidipine hydrochloride is a seven-step enantioselective process emphasizing chiral resolution and avoiding chromatographic purification to enable scalability [2] [7] [8]. A pivotal improvement over early methods is the use of cinchonine-mediated resolution, which achieves 99.2% enantiomeric excess (e.e.) and 75.3% yield of the key intermediate (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (optical purity: [α]ᴅ = -25.9 in acetone) [4] [8]. The optimized pathway proceeds as follows:
Critical process innovations include:
Table 2: Key Steps in Barnidipine Hydrochloride Synthesis
Step | Inputs | Conditions | Output | Yield |
---|---|---|---|---|
Acylation | 3-Hydroxypropionitrile + Diketene | Et₃N, 80°C, 6h | 2-Cyanoethyl 3-oxobutanoate | 54% |
Knoevenagel Condensation | 3-Nitrobenzaldehyde + Acylated nitrile | NH₄OAc, i-PrOH, RT, 15h | 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | 80.8% |
Cyclization | Benzylidene intermediate + β-enamino ester | MeOH, reflux, 2h | Racemic dihydropyridine diester | 91.1% |
Hydrolysis/Resolution | Diester + Cinchonine | NaOH/HCl then chiral res. | (R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic acid | 76.5% (99.2% e.e.) |
Esterification/Salt Form. | Acid + (S)-1-Benzylpyrrolidin-3-ol + HCl | PCl₅, DCM, then EtOH/HCl | Barnidipine hydrochloride | 65.5% (99.8% e.e.) |
Four structurally related impurities have been identified during barnidipine hydrochloride manufacturing, necessitating stringent chromatographic control (HPLC with Agilent ZORBAX Eclipse C18 column) [4] [5]. These impurities arise from stereochemical inversion, dehydrogenation, ester interchange, or raw material contamination:
Table 3: Characterization of Barnidipine Hydrochloride Impurities
Impurity | Structure | Origin | HPLC RRT | Key MS/NMR Features |
---|---|---|---|---|
Impurity 2 | (3'S,4R)-diastereomer | Incomplete chiral resolution | - | Same MS/NMR as API; different retention |
Impurity 3 | Aromatized pyridine ring | Oxidative degradation | 1.68 | [M+H]⁺ 489.0; loss of dihydro protons in ¹H-NMR |
Impurity 4 | C3 ethyl ester | Ethanol transesterification | 3.14 | Ethyl CH₂ (δ 4.10 ppm, q); CH₃ (δ 1.20 ppm, t) |
Impurity 5 | C3 ethyl ester + C3' benzylpyrrolidine | Ethyl β-enamino ester contamination | 1.84 | [M+H]⁺ 505.2; ethyl NMR signals |
Barnidipine hydrochloride exhibits marked lipophilicity (log P = 4.12, predicted by ALOGPS), which governs its membrane permeability and plasma protein binding [1] [6] [10]. This high log P value arises from its hydrophobic 3-nitrophenyl and benzylpyrrolidine substituents, positioning it among the most lipophilic DHPs (e.g., compared to nifedipine log P = 2.20). Experimental partition coefficient studies in n-octanol/water systems confirm its preferential distribution into lipid phases, correlating with:
The compound has low water solubility (0.004 mg/mL) and exists as a hydrochloride salt to improve bioavailability [1] [3]. Its pKa values are 16.97 (acidic) and 8.11 (basic), indicating protonation of the pyrrolidine nitrogen at physiological pH, further enhancing solubility in acidic microenvironments [1].
Table 4: Experimental Physicochemical Parameters
Property | Value | Method/System | Biological Implication |
---|---|---|---|
log P (octanol/water) | 4.12 | ALOGPS prediction | High membrane permeability |
Water Solubility | 0.004 mg/mL | Experimental (ALOGPS) | Formulation challenges; requires salt form |
pKa (strongest acidic) | 16.97 | Chemaxon prediction | Low deprotonation potential |
pKa (strongest basic) | 8.11 | Chemaxon prediction | Protonation at physiological pH |
AGP Binding | Correlated with log P | n-octanol partitioning | High plasma protein binding (>95%) to AGP F1/S |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: